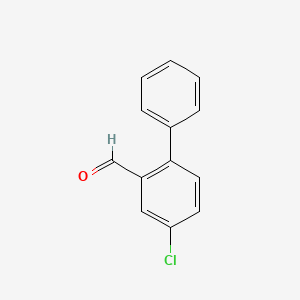
4-Chlorobiphenyl-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The process begins with 4-chlorobiphenyl, which can be synthesized through the Suzuki-Miyaura coupling reaction of 4-chlorophenylboronic acid with bromobenzene.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Chloro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde exerts its effects depends on its chemical reactivity:
Comparación Con Compuestos Similares
4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Chloro-[1,1’-biphenyl]-2-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research .
Propiedades
Fórmula molecular |
C13H9ClO |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
5-chloro-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
BPWATAJMPLXNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


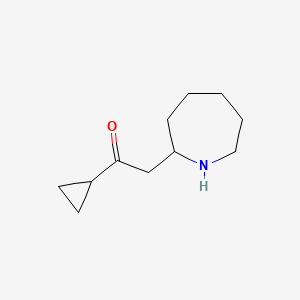

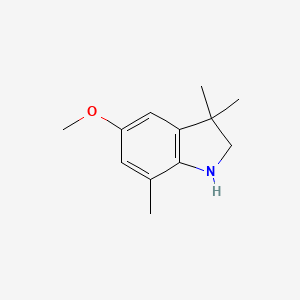
amine](/img/structure/B13309328.png)
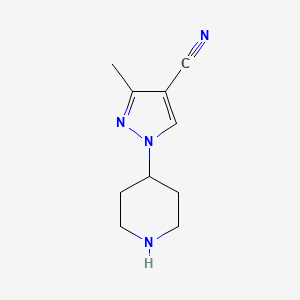
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
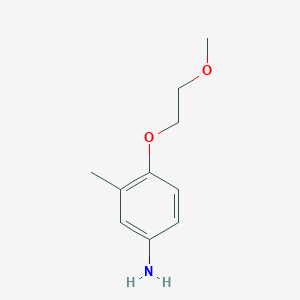
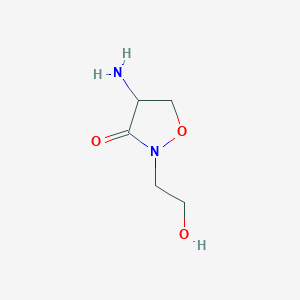
amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
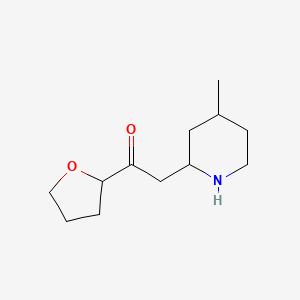
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
